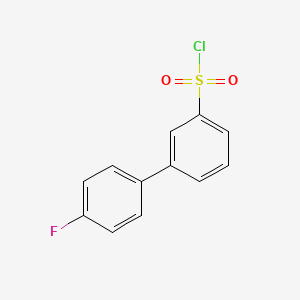

3-(4-fluorophenyl)benzenesulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-3-1-2-10(8-12)9-4-6-11(14)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTKFJNSQWKALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409195 | |

| Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861248-58-0 | |

| Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-fluorophenyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this in-depth technical guide on 3-(4-fluorophenyl)benzenesulfonyl chloride (CAS Number: 861248-58-0). As a senior application scientist, my goal is to provide a comprehensive and practical resource that goes beyond a simple recitation of facts. This guide is designed to offer actionable insights into the synthesis, properties, and applications of this versatile building block, grounded in the principles of synthetic organic and medicinal chemistry. We will explore not just the "what" but the "why" behind the experimental choices, empowering you to effectively utilize this compound in your research and development endeavors.

Introduction to a Key Synthetic Intermediate

This compound is a bifunctional aromatic compound featuring a sulfonyl chloride group and a fluorinated biphenyl scaffold. This unique combination of reactive and structural motifs makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules, particularly in the realm of drug discovery.[1][2] The sulfonyl chloride moiety serves as a highly reactive electrophilic handle for the formation of sulfonamides, sulfonate esters, and other sulfur-containing linkages.[1] The 4-fluorobiphenyl core, on the other hand, is a prevalent structural element in many biologically active compounds, often contributing to enhanced metabolic stability and target engagement.

Table 1: Core Properties of this compound [3]

| Property | Value |

| CAS Number | 861248-58-0 |

| Molecular Formula | C₁₂H₈ClFO₂S |

| Molecular Weight | 270.71 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4'-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride |

Strategic Synthesis of the Biphenyl Sulfonyl Chloride Scaffold

The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially scalable routes involve either the formation of the biphenyl C-C bond followed by introduction of the sulfonyl chloride, or the formation of the sulfonyl chloride on a pre-functionalized benzene ring, followed by the C-C bond formation.

Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Strategy

A highly effective and versatile method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and generally proceeds under mild conditions. The logical precursors for this synthesis are 3-bromobenzenesulfonyl chloride and 4-fluorophenylboronic acid.

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Representative)

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies. Optimization may be required based on laboratory-specific conditions and reagent purity.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzenesulfonyl chloride (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of a base (e.g., 2 M sodium carbonate or potassium carbonate). A common ratio is 3:1 organic solvent to aqueous base.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Sandmeyer-type Reaction: Diazotization and Chlorosulfonation

An alternative and classical approach involves the diazotization of a precursor aniline followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group. This route would commence with the synthesis of 3-(4-fluorophenyl)aniline.

Caption: Sandmeyer-type reaction for sulfonyl chloride synthesis.

Experimental Protocol: Diazotization and Chlorosulfonation (Representative)

This protocol is a representative procedure and requires careful handling of diazonium salts, which can be unstable.

-

Diazonium Salt Formation: Dissolve 3-(4-fluorophenyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30-60 minutes.

-

Chlorosulfonation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with hydrogen chloride, and containing a catalytic amount of copper(II) chloride. Cool this solution to 0-5 °C.

-

Reaction Execution: Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature, then gradually warm to room temperature.

-

Work-up and Purification: Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography as described in the Suzuki-Miyaura protocol.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur atom is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

Nucleophilic Substitution at the Sulfonyl Center

The primary reaction of sulfonyl chlorides is nucleophilic substitution, where the chloride ion acts as a good leaving group. This reaction is the cornerstone of sulfonamide and sulfonate ester synthesis.

Mechanism of Sulfonamide Formation:

The reaction with a primary or secondary amine typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom. This can occur through a concerted Sɴ2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. The presence of a base (e.g., pyridine, triethylamine) is crucial to neutralize the hydrochloric acid byproduct.

Caption: General mechanism for sulfonamide formation.

Applications in Drug Discovery and Development

The sulfonamide functional group is a well-established pharmacophore found in a diverse range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[4] The biphenyl moiety is also a privileged scaffold in medicinal chemistry. Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates.

Potential Therapeutic Areas for Derivatives:

-

Kinase Inhibitors: The biphenyl scaffold can be designed to interact with the ATP-binding pocket of various kinases, which are key targets in oncology.

-

Protease Inhibitors: The sulfonamide group can act as a transition-state mimic for the hydrolysis of peptide bonds, making it a valuable component of protease inhibitors.

-

Anticancer Agents: The combination of the biphenyl and sulfonamide motifs has been explored in the development of novel anticancer agents.[4]

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[5][6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[7]

-

Moisture Sensitivity: Sulfonyl chlorides react with moisture, including atmospheric humidity, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[7] Store in a tightly sealed container in a dry, cool, and well-ventilated area.

-

Incompatibilities: Avoid contact with strong bases, amines, and alcohols, as these can lead to vigorous and exothermic reactions.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench small residual amounts of sulfonyl chloride carefully with a suitable nucleophile (e.g., a solution of sodium bicarbonate) under controlled conditions.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its synthesis can be reliably achieved through modern cross-coupling reactions or classical diazotization methods. The high reactivity of the sulfonyl chloride group provides a versatile handle for the construction of diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling practices will enable researchers to fully leverage the potential of this valuable building block in the development of novel therapeutic agents.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H8ClFO2S | CID 5177732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-(4-fluorophenyl)benzenesulfonyl Chloride

Introduction

3-(4-fluorophenyl)benzenesulfonyl chloride is a bespoke chemical entity of significant interest within contemporary drug discovery and fine chemical synthesis. As a derivative of benzenesulfonyl chloride, it belongs to the versatile class of sulfonyl chlorides, which are renowned for their utility as reactive intermediates. The incorporation of a fluorinated phenyl group at the 3-position of the benzene ring introduces unique electronic and lipophilic characteristics, potentially modulating the reactivity of the sulfonyl chloride moiety and imparting desirable pharmacokinetic properties to downstream pharmaceutical candidates.

This technical guide provides a comprehensive examination of the anticipated physical properties of this compound. While specific experimental data for this compound is not extensively available in the public domain, this document leverages established principles of physical organic chemistry and data from analogous compounds to provide a robust predictive overview. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected physical behavior of this compound and outlining the experimental methodologies for its empirical determination.

Chemical Identity and Structure

A foundational understanding of a molecule's physical properties begins with its precise chemical identity.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 861248-58-0[1] |

| Molecular Formula | C₁₂H₈ClFO₂S[1] |

| Molecular Weight | 270.71 g/mol [1] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F[1] |

| InChI Key | BBTKFJNSQWKALJ-UHFFFAOYSA-N[1] |

The structural architecture of this compound, featuring a biphenyl core with a sulfonyl chloride and a fluorine substituent, is pivotal to its physical and chemical demeanor.

Figure 1: 2D Chemical Structure of this compound.

Predicted Physical State and Appearance

Based on the properties of analogous aryl sulfonyl chlorides, this compound is anticipated to be a crystalline solid at room temperature. For comparison, 4-fluorobenzenesulfonyl chloride is a crystalline low melting mass, appearing as white to light brown crystals.[2] Benzenesulfonyl chloride itself is a colorless to pale yellow liquid at room temperature, solidifying at around 14°C.[3][4] The increased molecular weight and biphenyl structure of the target molecule would favor a solid state with a higher melting point than benzenesulfonyl chloride.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical parameters that dictate the conditions for handling, purification, and reaction setup.

Melting Point

The melting point of this compound has not been empirically reported in publicly available literature. However, we can infer its likely range by examining related structures. 4-Fluorobenzenesulfonyl chloride has a reported melting point of 29-31°C.[2][5] Given the larger and more rigid biphenyl scaffold of this compound, a significantly higher melting point is expected.

Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC)

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of the compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid.

Figure 2: Workflow for Melting Point Determination by DSC.

Boiling Point

Due to its expected high melting point and the thermal lability of the sulfonyl chloride group, determining the boiling point of this compound at atmospheric pressure is likely impractical as it would probably decompose. Purification is more realistically achieved via recrystallization. If distillation were necessary, it would be performed under high vacuum to lower the required temperature. For reference, 4-fluorobenzenesulfonyl chloride has a boiling point of 95-96°C at 2 mmHg.[2][5]

Solubility Profile

The solubility of a compound is paramount for its use in synthesis, dictating solvent choice for reactions, extractions, and purifications.

This compound is predicted to be:

-

Insoluble in water: Like most sulfonyl chlorides, it is expected to be insoluble in and reactive with water. The presence of the large, nonpolar biphenyl structure will further decrease aqueous solubility.[3][6]

-

Soluble in a range of organic solvents: Good solubility is anticipated in common aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), diethyl ether, and ethyl acetate. Solubility in nonpolar solvents like hexanes is likely to be lower.

Experimental Protocol for Solubility Determination

A qualitative assessment can be performed by adding a small amount of the compound to a test tube containing the solvent of interest and observing for dissolution at room temperature and with gentle heating. For quantitative analysis, a saturated solution can be prepared, and the concentration determined by techniques like HPLC or UV-Vis spectroscopy after filtration.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the benzenesulfonyl chloride ring will appear as distinct multiplets, influenced by their position relative to the sulfonyl chloride and the fluorophenyl group. The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two sets of doublets of doublets due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the sulfonyl chloride group will be significantly downfield. The carbons of the 4-fluorophenyl ring will show coupling to the fluorine atom (¹JCF, ²JCF, etc.).

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. Its chemical shift will be in the typical range for an aryl fluoride.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group. Key expected vibrational frequencies include:

-

~1370 cm⁻¹ and ~1180 cm⁻¹: Asymmetric and symmetric stretching vibrations of the S=O bonds in the SO₂Cl group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1250-1200 cm⁻¹: C-F stretching vibration.

-

~850-800 cm⁻¹: Out-of-plane C-H bending, indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z 270 (for ³⁵Cl) and 272 (for ³⁷Cl) with an approximate 3:1 isotopic ratio. Common fragmentation pathways would involve the loss of Cl, SO₂, and cleavage of the biphenyl bond.

-

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

Safety and Handling

Aryl sulfonyl chlorides are reactive and corrosive compounds that require careful handling.

-

Corrosivity: this compound is expected to be corrosive and cause severe skin burns and eye damage.[9][10]

-

Moisture Sensitivity: It will react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can lead to pressure build-up in sealed containers.[3][10][11]

-

Toxicity: It is likely to be harmful if swallowed or inhaled.[9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[10][12]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any vapors or dust.[12]

-

Inert Atmosphere: For long-term storage or for reactions sensitive to moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

-

Spill Management: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and dispose of as hazardous waste. Do not use water to clean up spills.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[10][12]

Conclusion

This compound is a valuable synthetic intermediate with physical properties that are largely predictable based on its chemical structure and comparison with analogous compounds. It is expected to be a crystalline solid, soluble in common organic solvents, and reactive towards nucleophiles, particularly water. While specific experimental data is currently sparse, the methodologies outlined in this guide provide a clear pathway for the empirical determination of its key physical characteristics. Adherence to strict safety protocols is essential when handling this and other aryl sulfonyl chlorides.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]

-

MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved January 18, 2026, from [Link]

-

Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved January 18, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 18, 2026, from [Link]

-

Journal of the American Chemical Society. (2026, January 15). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved January 18, 2026, from [Link]

-

mzCloud. (2016, September 13). N1 3 Chloro 4 fluorophenyl 4 fluoro 3 5 dimethylbenzene 1 sulfonamide. Retrieved January 18, 2026, from [Link]

-

Chemsrc. (2025, August 25). 3-ACETYLAMINO-BENZENESULFONYL CHLORIDE | CAS#:23905-46-6. Retrieved January 18, 2026, from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). (A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride. NIST WebBook. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). 3-(Trifluoromethyl)benzenesulfonyl chloride - Optional[1H NMR] - Spectrum. Retrieved January 18, 2026, from [Link]

-

Emco Chemicals. (n.d.). Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | C12H8ClFO2S | CID 5177732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorobenzenesulfonyl chloride | 349-88-2 [chemicalbook.com]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-氟苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. azom.com [azom.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 12. fishersci.se [fishersci.se]

synthesis of 3-(4-fluorophenyl)benzenesulfonyl chloride

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)benzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for this compound, a key intermediate in the development of novel therapeutics and functional materials. Aryl sulfonyl chlorides incorporating biaryl scaffolds are of significant interest to researchers in medicinal and materials chemistry.[1] This document moves beyond a simple recitation of procedural steps to deliver an in-depth analysis of the synthetic strategy, grounded in mechanistic principles and practical, field-proven insights. We present a comparative analysis of potential synthetic routes, ultimately detailing a preferred methodology centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The guide includes detailed experimental protocols, characterization data, process optimization considerations, and requisite safety information, designed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction

The Biaryl Sulfonamide Motif in Modern Chemistry

The benzenesulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[2][3][4] Its utility stems from its ability to act as a stable, non-hydrolyzable mimic of a phosphate group and its capacity to engage in critical hydrogen bonding interactions with biological targets. When integrated into a biaryl system, the resulting molecule gains conformational rigidity and expanded vectors for probing protein binding pockets, making such structures highly valuable in drug discovery. This compound is a precursor to a wide range of these important sulfonamides.[2]

Profile of this compound

This compound (CAS No. 861248-58-0) is a bifunctional reagent featuring a highly reactive sulfonyl chloride group and a stable, fluorinated biaryl core.[5] The sulfonyl chloride moiety serves as an electrophilic handle for reaction with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[6] The 4-fluorophenyl group can enhance metabolic stability and modulate pharmacokinetic properties through the strategic introduction of fluorine. Its structure makes it an ideal building block for creating complex molecular architectures.

Retrosynthetic Analysis and Strategy Selection

Comparative Analysis of Synthetic Pathways

Several logical pathways can be envisioned for the synthesis of the target molecule.

-

Route A: Late-Stage Chlorosulfonation: This approach involves the initial synthesis of 4'-fluoro-1,1'-biphenyl, followed by chlorosulfonation using an agent like chlorosulfonic acid (ClSO₃H).[6] While feasible, electrophilic aromatic substitution on an unsymmetrical biaryl system can lead to significant challenges with regioselectivity, resulting in a mixture of isomers that are difficult to separate and lower overall yield. The mechanism proceeds via the SO₂Cl⁺ electrophile.[7]

-

Route B: Diazotization-Sulfonylation: This classical route would begin with an appropriately substituted aniline, such as 3-amino-4'-fluorobiphenyl. The aniline would undergo diazotization followed by a reaction (e.g., with SO₂ in the presence of a copper catalyst) to install the sulfonyl chloride group.[8][9] This multi-step process often requires careful control of temperature and handling of potentially unstable diazonium intermediates.

-

Route C: Palladium-Catalyzed Cross-Coupling: This modern approach utilizes a C-C bond-forming reaction as the key step. The most logical disconnection is between the two aromatic rings, suggesting a Suzuki-Miyaura cross-coupling. This strategy involves coupling a commercially available halo-benzenesulfonyl chloride with a suitable organoboron reagent. This route offers superior control over regiochemistry and typically proceeds with high functional group tolerance.[10][11][12]

Rationale for Selecting the Suzuki-Miyaura Coupling Route

For the , Route C is the superior strategy. Its primary advantages are:

-

Unambiguous Regiocontrol: The connectivity of the final product is explicitly defined by the starting materials, eliminating the risk of isomeric mixtures.

-

High Yields and Functional Group Tolerance: The Suzuki-Miyaura reaction is well-documented to be robust and compatible with a wide array of functional groups, including the sensitive sulfonyl chloride moiety.[12]

-

Convergent Synthesis: The two key fragments are prepared separately and then joined, which is often more efficient for complex molecules.

-

Commercially Available Starting Materials: The required precursors, 3-bromobenzenesulfonyl chloride and 4-fluorophenylboronic acid, are readily available, facilitating straightforward implementation.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

Overall Reaction Scheme

The selected pathway involves the reaction of 3-bromobenzenesulfonyl chloride with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a suitable base.

Caption: Suzuki-Miyaura coupling reaction scheme.

Mechanistic Overview

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 3-bromobenzenesulfonyl chloride to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by the base, transfers its aryl group (4-fluorophenyl) to the palladium center, displacing the halide and forming a di-aryl palladium(II) complex.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 5. This compound | C12H8ClFO2S | CID 5177732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 9. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 10. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of 3-(4-fluorophenyl)benzenesulfonyl Chloride

This guide provides a comprehensive technical analysis of 3-(4-fluorophenyl)benzenesulfonyl chloride, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the critical aspects of its structural elucidation, emphasizing the rationale behind the application of various analytical techniques.

Introduction: The Significance of Aryl Sulfonyl Chlorides in Medicinal Chemistry

Aryl sulfonyl chlorides are a highly reactive and versatile class of organic compounds that serve as pivotal building blocks in the synthesis of numerous pharmaceutical agents.[1][2] Their significance lies in the electrophilic nature of the sulfur atom within the sulfonyl chloride moiety (-SO₂Cl), which readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1] The sulfonamide group is a ubiquitous feature in a wide range of clinically important drugs, including antibiotics (sulfa drugs), diuretics, anti-inflammatory agents, and enzyme inhibitors.[3][4]

This compound, with its biphenyl-like structure and the presence of a fluorine atom, offers medicinal chemists a unique scaffold to explore structure-activity relationships (SAR). The fluorine atom can modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and bioavailability.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClFO₂S | [5] |

| Molecular Weight | 270.71 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 861248-58-0 | [5] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F | [5] |

Synthesis and Reaction Chemistry

The synthesis of this compound can be approached through several established synthetic routes for aryl sulfonyl chlorides. A common laboratory-scale preparation involves the chlorosulfonation of 3-(4-fluorophenyl)benzene.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

The core of this synthesis is an electrophilic aromatic substitution where chlorosulfonic acid acts as the electrophile. The directing effects of the existing substituents on the biphenyl system will influence the regioselectivity of the chlorosulfonation.

Comprehensive Structural Analysis

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region will display a complex pattern of multiplets corresponding to the protons on the two phenyl rings. The integration of these signals will confirm the presence of eight aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The presence of twelve distinct signals in the aromatic region would be expected, confirming the asymmetry of the molecule. The carbon atoms bonded to fluorine and the sulfonyl chloride group will exhibit characteristic chemical shifts.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.[6] A single resonance in the ¹⁹F NMR spectrum will confirm the presence of one fluorine environment. The coupling patterns observed in both the ¹H and ¹³C NMR spectra due to the fluorine atom (¹H-¹⁹F and ¹³C-¹⁹F coupling) are crucial for assigning the signals to the correct positions on the fluorophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

The sample is introduced into the ion source of the mass spectrometer.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This results in the formation of a molecular ion (M⁺˙) and various fragment ions.

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, will be a key diagnostic feature. Common fragmentation patterns for benzenesulfonyl chlorides include the loss of the chlorine atom and the SO₂ group.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| S=O (asymmetric stretch) | ~1370-1380 | Strong |

| S=O (symmetric stretch) | ~1170-1190 | Strong |

| C-F stretch | ~1200-1250 | Strong |

| S-Cl stretch | ~550-650 | Medium |

| Aromatic C=C stretch | ~1450-1600 | Medium-Weak |

| Aromatic C-H stretch | >3000 | Medium-Weak |

Note: These are approximate ranges and can vary based on the specific molecular environment.

The presence of strong absorption bands in the specified regions for the S=O and C-F stretching vibrations provides strong evidence for the presence of the sulfonyl chloride and fluorophenyl moieties.[9][10][11][12]

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard.

Workflow for X-ray Crystallographic Analysis:

Caption: Workflow for single-crystal X-ray crystallographic analysis.

This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.[13][14][15] The dihedral angle between the two aromatic rings is a key structural parameter that can be accurately determined.

Conclusion

The structural analysis of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides detailed information about the molecular framework in solution, while mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy offers a rapid means of identifying key functional groups. For ultimate structural proof, single-crystal X-ray crystallography provides an exact three-dimensional representation of the molecule in the solid state. A comprehensive understanding of the structure of this important building block is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.

References

-

Pharmaffiliates. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5177732, this compound. Retrieved from [Link]

-

Market Publishers. (2024, December 11). Sulfuryl Chloride Uses & Applications: Impacting Various Industries. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9588, 4-Fluorobenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777399, 4-(Trifluoromethyl)benzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides.

-

Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]

-

Journal of the American Chemical Society. (2026, January 16). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Retrieved from [Link]

-

Google Patents. (2012, May 11). US 2012/0309796 A1. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. X-ray crystal structures of compounds 8f, 19,and 22.[2][16]. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoro-4-methylbenzenesulfonyl chloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoro-4-methoxybenzenesulfonyl chloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(3-Chlorophenyl)benzenesulfonamide. Retrieved from [Link]

-

PubMed. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Retrieved from [Link]

-

PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. Retrieved from [Link]

-

NIST. (n.d.). Pentafluorobenzenesulfonyl chloride. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. marketpublishers.com [marketpublishers.com]

- 5. This compound | C12H8ClFO2S | CID 5177732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzenesulfonyl chloride [webbook.nist.gov]

- 8. Pentafluorobenzenesulfonyl chloride [webbook.nist.gov]

- 9. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Benzenesulfonyl chloride(98-09-9) IR Spectrum [chemicalbook.com]

- 13. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-(3-Chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

Spectroscopic Characterization of 3-(4-fluorophenyl)benzenesulfonyl Chloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(4-fluorophenyl)benzenesulfonyl chloride, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the analytical methodologies required for the structural elucidation and purity assessment of this compound.

Introduction and Molecular Structure

This compound is a biaryl sulfonyl chloride with the molecular formula C₁₂H₈ClFO₂S and a molecular weight of approximately 270.71 g/mol [1]. Its structure, featuring a fluorinated phenyl ring linked to a benzenesulfonyl chloride moiety, makes it a valuable building block in organic synthesis. The precise characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final products. This guide will detail the expected spectroscopic signatures of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "S" [pos="0,0!", fontcolor="#202124"]; "O1" [label="O", pos="-0.8,0.5!", fontcolor="#202124"]; "O2" [label="O", pos="0.8,0.5!", fontcolor="#202124"]; "Cl" [pos="0,-1!", fontcolor="#202124"]; "C1" [pos="-1.5, -1.5!", label="C", fontcolor="#202124"]; "C2" [pos="-2.5, -1.5!", label="C", fontcolor="#202124"]; "C3" [pos="-3, -0.5!", label="C", fontcolor="#202124"]; "C4" [pos="-2.5, 0.5!", label="C", fontcolor="#202124"]; "C5" [pos="-1.5, 0.5!", label="C", fontcolor="#202124"]; "C6" [pos="-1, -0.5!", label="C", fontcolor="#202124"]; "C7" [pos="-4, -0.5!", label="C", fontcolor="#202124"]; "C8" [pos="-4.5, 0.5!", label="C", fontcolor="#202124"]; "C9" [pos="-5.5, 0.5!", label="C", fontcolor="#202124"]; "C10" [pos="-6, -0.5!", label="C", fontcolor="#202124"]; "C11" [pos="-5.5, -1.5!", label="C", fontcolor="#202124"]; "C12" [pos="-4.5, -1.5!", label="C", fontcolor="#202124"]; "F" [pos="-7, -0.5!", label="F", fontcolor="#EA4335"];

edge [color="#202124"]; S -- O1 [len=0.8]; S -- O2 [len=0.8]; S -- Cl [len=1.2]; S -- C6; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- F; } Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.5 ppm). The protons on the two aromatic rings will exhibit distinct chemical shifts and coupling patterns due to the influence of the electron-withdrawing sulfonyl chloride group and the fluorine atom.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2', H-6' (ortho to F) | ~7.2-7.4 | Doublet of doublets (dd) or triplet (t) | JHF ≈ 8-9 Hz, JHH ≈ 8-9 Hz |

| H-3', H-5' (meta to F) | ~7.6-7.8 | Triplet (t) or multiplet (m) | JHH ≈ 8-9 Hz |

| H-2 | ~8.1-8.3 | Singlet (s) or narrow triplet (t) | |

| H-4 | ~7.9-8.1 | Doublet of doublets (dd) | JHH ≈ 7-8 Hz |

| H-5 | ~7.6-7.8 | Triplet (t) | JHH ≈ 7-8 Hz |

| H-6 | ~7.9-8.1 | Doublet of doublets (dd) | JHH ≈ 7-8 Hz |

Rationale: The protons on the fluorophenyl ring will show characteristic coupling to the ¹⁹F nucleus. The protons on the benzenesulfonyl chloride ring are influenced by the strong electron-withdrawing nature of the SO₂Cl group, leading to a downfield shift. The proton at the 2-position is expected to be the most deshielded on that ring, appearing as a singlet or a narrow triplet due to smaller meta couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted ¹JCF (Hz) |

| C-SO₂Cl | ~140-145 | |

| C-F | ~160-165 | ~240-260 |

| Other Aromatic Carbons | ~120-140 |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be in the typical range for an aryl fluoride.

| Fluorine Assignment | Predicted Chemical Shift (ppm) |

| Ar-F | -110 to -120 (relative to CFCl₃) |

Rationale: The chemical shift of fluorine is sensitive to its electronic environment. A value in this range is consistent with a fluorine atom attached to an aromatic ring that is part of a biphenyl system[2].

Experimental Protocol for NMR Data Acquisition

dot graph "nmr_workflow" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#E8F0FE"; "Sample" [label="Dissolve ~10-20 mg of sample"]; "Solvent" [label="in ~0.6 mL of deuterated solvent (e.g., CDCl₃)"]; "Tube" [label="Transfer to a 5 mm NMR tube"]; "Sample" -> "Solvent" -> "Tube"; }

subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#E6F4EA"; "Instrument" [label="Use a 400 MHz or higher field NMR spectrometer"]; "Lock" [label="Lock on the deuterium signal of the solvent"]; "Shim" [label="Shim the magnetic field for homogeneity"]; "Acquire" [label="Acquire ¹H, ¹³C, and ¹⁹F spectra"]; "Instrument" -> "Lock" -> "Shim" -> "Acquire"; }

subgraph "cluster_proc" { label="Data Processing"; bgcolor="#FCE8E6"; "Process" [label="Fourier transform the raw data"]; "Phase" [label="Phase correct the spectra"]; "Baseline" [label="Apply baseline correction"]; "Reference" [label="Reference the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F)"]; "Process" -> "Phase" -> "Baseline" -> "Reference"; }

"Tube" -> "Instrument" [lhead="cluster_acq", ltail="cluster_prep", color="#34A853"]; "Acquire" -> "Process" [lhead="cluster_proc", ltail="cluster_acq", color="#EA4335"]; } Caption: General workflow for NMR data acquisition and processing.

-

Sample Preparation : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 12-15 ppm is appropriate.

-

¹³C NMR : Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR : Acquire the spectrum with proton decoupling to simplify the fluorine signal.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the appropriate standard (tetramethylsilane for ¹H and ¹³C, and CFCl₃ for ¹⁹F).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrum

For this compound (C₁₂H₈ClFO₂S), the expected exact mass is approximately 269.9918 Da[1].

-

Molecular Ion Peak (M⁺) : The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight. Due to the presence of chlorine, an isotopic pattern will be observed for the molecular ion, with a peak at M⁺ and another at M⁺+2 in an approximate 3:1 ratio, characteristic of the natural abundance of ³⁵Cl and ³⁷Cl.

-

Major Fragmentation Pathways :

-

Loss of Cl: [M-Cl]⁺

-

Loss of SO₂: [M-SO₂]⁺

-

Cleavage of the C-S bond.

-

| Ion | Predicted m/z | Comments |

| [C₁₂H₈³⁵ClFO₂S]⁺ | ~270 | Molecular ion (M⁺) |

| [C₁₂H₈³⁷ClFO₂S]⁺ | ~272 | Isotopic peak (M⁺+2) |

| [C₁₂H₈FO₂S]⁺ | ~235 | Loss of Cl |

| [C₁₂H₈ClF]⁺ | ~206 | Loss of SO₂ |

Experimental Protocol for Mass Spectrometry Data Acquisition

dot graph "ms_workflow" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#E8F0FE"; "Sample" [label="Dissolve a small amount of sample"]; "Solvent" [label="in a suitable volatile solvent (e.g., methanol or acetonitrile)"]; "Sample" -> "Solvent"; }

subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#E6F4EA"; "Instrument" [label="Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)"]; "Ionization" [label="Employ a soft ionization technique (e.g., ESI or APCI)"]; "Mode" [label="Acquire data in positive ion mode"]; "Instrument" -> "Ionization" -> "Mode"; }

subgraph "cluster_proc" { label="Data Analysis"; bgcolor="#FCE8E6"; "Process" [label="Process the raw data"]; "Identify" [label="Identify the molecular ion peak and its isotopic pattern"]; "Analyze" [label="Analyze the fragmentation pattern to confirm the structure"]; "Process" -> "Identify" -> "Analyze"; }

"Solvent" -> "Instrument" [lhead="cluster_acq", ltail="cluster_prep", color="#34A853"]; "Mode" -> "Process" [lhead="cluster_proc", ltail="cluster_acq", color="#EA4335"]; } Caption: General workflow for mass spectrometry data acquisition and analysis.

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation : Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

-

Ionization : Employ a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion.

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and its characteristic isotopic pattern. Compare the experimental mass to the calculated exact mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and aromatic moieties.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| S=O | 1380-1360 and 1190-1170 | Asymmetric and Symmetric Stretching |

| C-F | 1250-1000 | Stretching |

| S-Cl | 600-500 | Stretching |

Rationale: The two strong bands for the S=O stretching are characteristic of sulfonyl chlorides[3][4]. The C-F stretch and aromatic C-H and C=C stretches are also expected in their typical regions[5].

Experimental Protocol for IR Data Acquisition

-

Sample Preparation : The spectrum can be acquired using a neat sample (if liquid at room temperature) as a thin film between two salt plates (e.g., NaCl or KBr), or as a solid dispersed in a KBr pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr before running the sample.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, provides a robust framework for its unequivocal identification and characterization. The predicted spectral data and detailed experimental protocols outlined in this guide serve as a valuable resource for researchers working with this important chemical intermediate, ensuring the quality and reliability of their scientific endeavors.

References

-

Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

- Eze, F. U., Ezeorah, C. J., Ogboo, B. C., Okpareke, O. C., & Ugwu, D. I. (2022). Synthesis of sulfonamide through an indirect method that avoids contamination of the product with no need for purification has been carried out using the indirect process. MOLECULES.

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Robertson, R. E., & Rossall, B. (1971). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

- Ledesma, G. N., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemElectroChem.

-

SpectraBase. (n.d.). Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Wiley. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Wang, C., et al. (2023). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society.

-

mzCloud. (2016). N1-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzene-1-sulfonamide. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. Retrieved January 18, 2026, from [Link]

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Fluoro-4-methylbenzenesulfonyl chloride - Optional[FTIR] - Spectrum. Wiley. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). p-(fluorosulfonyl)benzenesulfonyl chloride - Optional[FTIR] - Spectrum. Wiley. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Fluoro-4-methoxybenzenesulfonyl chloride - Optional[FTIR] - Spectrum. Wiley. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). 3-(Trifluoromethyl)benzenesulfonyl chloride - Optional[1H NMR] - Spectrum. Wiley. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved January 18, 2026, from [Link]

- Molecules. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Mughal, E. U., et al. (2012). N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2909.

Sources

Starting Materials and Synthetic Strategies for 3-(4-fluorophenyl)benzenesulfonyl Chloride

An In-depth Technical Guide

Abstract

3-(4-fluorophenyl)benzenesulfonyl chloride is a pivotal intermediate in medicinal chemistry and materials science, primarily serving as a precursor for the synthesis of complex sulfonamides and other derivatives. The efficient and regioselective construction of this biaryl sulfonyl chloride presents a significant synthetic challenge. This technical guide provides an in-depth analysis of the primary synthetic routes, focusing on the selection of starting materials and the underlying chemical principles that govern these choices. We will explore two main strategies: the palladium-catalyzed cross-coupling of pre-functionalized aromatic rings and the direct sulfonylation of a biaryl precursor. This guide offers field-proven insights, detailed experimental protocols, and a comparative analysis to assist researchers in selecting the most robust and scalable method for their specific applications.

Introduction

The molecule this compound features a biphenyl core, a common scaffold in pharmacologically active compounds, functionalized with a highly reactive sulfonyl chloride group. This functional group is an excellent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. The strategic placement of the sulfonyl chloride at the 3-position and the fluorine atom at the 4'-position imparts specific physicochemical properties crucial for molecular recognition and metabolic stability in drug candidates.

The synthesis of this molecule is non-trivial, requiring precise control over regiochemistry. The primary challenge lies in constructing the C-C bond between the two aromatic rings and introducing the sulfonyl chloride group at the desired meta-position without generating significant isomeric impurities. This guide will deconstruct the synthetic problem and present logical, field-tested solutions.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of this compound reveals two logical and industrially relevant disconnections, leading to two primary synthetic strategies.

Caption: High-level retrosynthetic pathways for the target molecule.

-

Strategy A: C-C Bond Formation via Cross-Coupling. This convergent approach involves forming the bond between two pre-functionalized aryl rings. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its mild reaction conditions and exceptional functional group tolerance.[1][2][3]

-

Strategy B: Sulfonylation of a Pre-formed Biaryl. This linear approach first constructs the 3-(4-fluorophenyl)benzene core, followed by the introduction of the sulfonyl chloride group. While seemingly straightforward, this strategy faces significant challenges with regioselectivity.

Strategy A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the most recommended strategy for achieving high purity and yield. The reaction couples an aryl halide with an organoboron reagent, catalyzed by a palladium complex.

2.1. Core Starting Materials

The success of this strategy hinges on the availability and purity of two key starting materials.

1. The Aryl Halide: 3-Bromobenzenesulfonyl chloride This commercially available reagent provides the benzenesulfonyl chloride moiety.[4][5][6] Its bromine atom serves as the handle for the palladium-catalyzed coupling.

-

Chemical Properties:

-

Appearance: A solid with a melting point of 30-33 °C.[6]

-

Key Reactivity: The C-Br bond is susceptible to oxidative addition to a Pd(0) catalyst, while the sulfonyl chloride group remains intact under typical Suzuki conditions, demonstrating the high chemoselectivity of the reaction.

2. The Organoboron Reagent: 4-Fluorophenylboronic acid This is a widely used and commercially available building block in organic synthesis.[7][8][9] It serves as the nucleophilic partner in the coupling reaction.

-

Chemical Properties:

-

Appearance: Typically a yellow to beige crystalline powder.[9]

-

Key Reactivity: The boronic acid is activated by a base to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.

2.2. Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the synthesis of the target molecule's precursor, which can then be converted to the final sulfonyl chloride if a protected starting material is used. The direct coupling of 3-bromobenzenesulfonyl chloride is also feasible.

Materials:

-

3-Bromobenzenesulfonyl chloride (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

-

Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzenesulfonyl chloride, 4-fluorophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Add the degassed solvent mixture (dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting aryl halide.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

2.3. Causality and Expert Insights

-

Catalyst System: The choice of a palladium precursor (like Pd(OAc)₂) and a phosphine ligand (like SPhos) is critical. Bulky, electron-rich phosphine ligands like SPhos promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the product, thereby accelerating the catalytic cycle.[10]

-

Base: A base like K₃PO₄ is essential for activating the boronic acid to form the boronate complex (Ar-B(OH)₃⁻), which is more competent for transmetalation than the neutral boronic acid.

-

Solvent: A mixture of an organic solvent (like dioxane or THF) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the formation of the active catalytic species.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

2.4. Quantitative Data Summary

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference Insight |

| Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | Reflux | Moderate-High | Effective for a range of benzyl halides and arylboronates.[10] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | High | Broadly applicable for aryl chlorides, indicating robustness.[3] |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Good-Excellent | A classic system, though sometimes less active than modern catalysts.[2] |

Strategy B: Sulfonylation of 3-(4-Fluorophenyl)benzene

This linear strategy involves first synthesizing the biaryl skeleton and then introducing the sulfonyl chloride group.

3.1. Starting Materials

-

Biaryl Precursor: 3-(4-Fluorophenyl)benzene This intermediate is not as commonly available as the components in Strategy A and must typically be synthesized. The most common method for its preparation is, ironically, a Suzuki coupling between 3-bromoanisole (followed by demethylation) or 3-bromobenzene and 4-fluorophenylboronic acid.

-

Sulfonylating Agent: Chlorosulfonic Acid (ClSO₃H) This is a highly reactive and corrosive liquid used to directly introduce the -SO₂Cl group onto an aromatic ring via electrophilic aromatic substitution.[11][12]

3.2. Experimental Protocol: Chlorosulfonation

Warning: Chlorosulfonic acid reacts violently with water and is highly corrosive. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment.

Materials:

-

3-(4-Fluorophenyl)benzene (1.0 equiv)

-

Chlorosulfonic acid (excess, ~5.0 equiv)

-

Thionyl chloride (optional, co-reagent)

-

Dichloromethane (solvent)

Procedure:

-

In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool an excess of chlorosulfonic acid to 0 °C.

-

Slowly add the 3-(4-fluorophenyl)benzene precursor to the cooled acid with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by GC-MS.

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice. This step must be done with extreme caution due to the vigorous reaction between excess chlorosulfonic acid and water.

-

Extract the aqueous slurry with a water-immiscible solvent like dichloromethane.

-

Wash the organic extracts with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product will likely be a mixture of isomers and will require careful purification, often via crystallization or chromatography.

3.3. Causality and Expert Insights: The Regioselectivity Problem

The primary drawback of Strategy B is the lack of regiochemical control during the electrophilic chlorosulfonation step. The substituent on the first phenyl ring (the 4-fluorophenyl group) is an ortho-, para-director. The substituent on the second phenyl ring (the phenyl group) is also an ortho-, para-director. Therefore, the incoming chlorosulfonyl group (-SO₂Cl) will be directed to multiple positions on both rings, leading to a complex mixture of isomers.

The desired this compound is a meta-substituted product relative to the inter-ring bond, which is not the electronically favored product. This results in low yields of the target molecule and creates significant purification challenges, making this route inefficient and not scalable for producing a single, pure isomer.

Comparative Analysis and Recommendation

| Feature | Strategy A: Suzuki Coupling | Strategy B: Post-Coupling Sulfonylation |

| Regioselectivity | Excellent: The positions of the functional groups are pre-defined by the starting materials. | Poor: Results in a mixture of isomers, requiring difficult purification. |

| Overall Yield | High: Typically provides good to excellent yields of the desired product. | Low: The yield of the specific desired isomer is often very low. |

| Starting Materials | Commercially available and well-characterized reagents.[4][6][7] | The biaryl precursor often needs to be synthesized separately. |

| Scalability | High: The process is robust and widely used in industrial settings. | Low: Purification challenges make it unsuitable for large-scale synthesis. |

| Safety/Handling | Involves standard handling of organic reagents and catalysts. | Requires handling of highly corrosive and reactive chlorosulfonic acid.[12] |

Recommendation:

For researchers and drug development professionals requiring a reliable, scalable, and high-purity source of this compound, Strategy A (Suzuki-Miyaura Cross-Coupling) is unequivocally the superior approach. Its convergent nature and precise control over regiochemistry ensure that the desired product is formed cleanly and efficiently, bypassing the significant isomeric separation issues inherent to Strategy B.

References

- Ashe, A. J., & Fang, X. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.

- Rocke, B. N., et al. (2013). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 52, 12679–12683.

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-fluorophenylboronic acid. Retrieved from [Link]

-

Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. DOI: 10.15227/orgsyn.001.0021. Available at: [Link]

-

Wang, L., et al. (2020). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Communications, 56(84), 12811-12814. Available at: [Link]

-

Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95-98. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzyl Halides. Organic Letters, 5(14), 2465-2468. Available at: [Link]

-

Fleck, C., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(10), 3669-3675. Available at: [Link]

Sources

- 1. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. biosynth.com [biosynth.com]

- 5. 3-Bromobenzenesulfonyl chloride | 2905-24-0 [chemicalbook.com]

- 6. 3-溴苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-fluorophenylboronic acid - 1765-93-1 - Structure, Synthesis, Properties [organoborons.com]

- 9. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 12. orgsyn.org [orgsyn.org]

chemical reactivity of 3-(4-fluorophenyl)benzenesulfonyl chloride

An In-depth Technical Guide to the Chemical Reactivity of 3-(4-fluorophenyl)benzenesulfonyl Chloride

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern synthetic chemistry, particularly within the demanding realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound emerges as a reagent of significant interest, offering a unique combination of a highly reactive sulfonyl chloride handle, a rigid biphenyl scaffold, and a strategically placed fluorine atom. This guide provides an in-depth exploration of its chemical reactivity, grounded in established principles and tailored for researchers, scientists, and drug development professionals. We will move beyond simple reaction schemes to dissect the underlying principles that govern its utility, providing both the "how" and the "why" of its application in creating novel molecular architectures.